molecular formula C9H13N3O2 B2692638 1-(Cyanoacetyl)piperidine-4-carboxamide CAS No. 328384-63-0

1-(Cyanoacetyl)piperidine-4-carboxamide

Cat. No. B2692638
CAS RN: 328384-63-0
M. Wt: 195.222
InChI Key: QDZGVYBBITWTIU-UHFFFAOYSA-N
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Description

1-(Cyanoacetyl)piperidine-4-carboxamide is a compound with the molecular formula C9H13N3O2 . It is a derivative of piperidine-4-carboxamide . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors .


Synthesis Analysis

The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .


Molecular Structure Analysis

The molecular formula of 1-(Cyanoacetyl)piperidine-4-carboxamide is C9H13N3O2 . The average mass is 195.218 Da and the monoisotopic mass is 195.100784 Da .


Chemical Reactions Analysis

Piperidine-4-carboxamide derivatives have been synthesized via amino-dechlorination and amino-dealkoxylation reactions . The reactions were monitored by TLC using pre-coated silica gel .


Physical And Chemical Properties Analysis

The molecular weight of 1-(Cyanoacetyl)piperidine-4-carboxamide is 195.22 . More detailed physical and chemical properties are not available in the retrieved sources.

properties

IUPAC Name

1-(2-cyanoacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c10-4-1-8(13)12-5-2-7(3-6-12)9(11)14/h7H,1-3,5-6H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZGVYBBITWTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyanoacetyl)piperidine-4-carboxamide

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